dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine
Description
Structure
3D Structure
Properties
CAS No. |
114373-08-9 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-(3-methylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C8H18N2/c1-8(7-10(2)3)4-5-9-6-8/h9H,4-7H2,1-3H3 |
InChI Key |
OIMODVBOSLWPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)CN(C)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. core.ac.uk For dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) NMR experiments, would confirm the molecular connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the nuclei. Protons on carbons directly bonded to a nitrogen atom are typically deshielded and appear at a downfield chemical shift (~2.3-3.0 ppm). libretexts.org The integration of these signals corresponds to the number of protons in that environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons directly attached to a nitrogen atom are deshielded and typically resonate in the 10-65 ppm region. libretexts.org The presence of a quaternary carbon at the C3 position of the pyrrolidine (B122466) ring would be confirmed by a signal in the DEPT-135 spectrum that is absent, while being present in the broad-band decoupled ¹³C spectrum.
2D NMR Techniques: To definitively assign the structure, various 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the pyrrolidine ring and the ethylamine (B1201723) chain. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the methyl groups to the nitrogen and the quaternary carbon, and confirming the substitution pattern on the pyrrolidine ring. core.ac.uk
Based on established principles and data from similar aliphatic amines and substituted pyrrolidines, a predicted set of NMR data for this compound is presented below.
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| C2-H₂ | ~2.8 - 3.2 | ~55 - 60 | C3, C4, C5 |
| C3-CH₃ | ~1.1 - 1.3 | ~20 - 25 | C2, C3, C4, C3-CH₂ |
| C4-H₂ | ~1.7 - 2.1 | ~30 - 35 | C2, C3, C5, C3-CH₃ |
| C5-H₂ | ~2.9 - 3.3 | ~45 - 50 | C2, C4 |
| C3-CH₂-N | ~2.4 - 2.6 | ~65 - 70 | C2, C3, C4, C3-CH₃, N(CH₃)₂ |
| N(CH₃)₂ | ~2.2 - 2.4 | ~40 - 45 | C3-CH₂ |
| N1-H | ~1.5 - 2.5 (broad) | - | C2, C5 |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. vanderbilt.edu
For this compound, the molecular formula is C₉H₂₀N₂. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight is approximately 156.27 g/mol . Therefore, the molecular ion peak (M⁺•) in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) of 156.
The fragmentation of aliphatic amines is dominated by alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. For the target molecule, multiple alpha-cleavage pathways are possible, leading to characteristic fragment ions.
Key Fragmentation Pathways:
Loss of a methyl radical (•CH₃) from the dimethylamino group to form an ion at m/z 141.
Cleavage of the C3-C(H₂) bond to lose a •CH₂N(CH₃)₂ radical, resulting in an ion corresponding to the 3-methyl-3-pyrrolidinyl cation at m/z 84.
Alpha-cleavage adjacent to the exocyclic nitrogen, leading to the formation of the highly stable [CH₂=N(CH₃)₂]⁺ iminium ion at m/z 58, which is often the base peak in the spectrum of such compounds.
Fragmentation of the pyrrolidine ring can also occur, though it is often less favored than alpha-cleavage at the amine substituents.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 156 | [C₉H₂₀N₂]⁺• | Molecular Ion (M⁺•) |
| 141 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the C3-CH₂ bond |
| 58 | [C₃H₈N]⁺ | α-cleavage, formation of dimethyliminium ion (base peak) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. iitg.ac.in
Infrared (IR) Spectroscopy:
N-H Stretch: A key feature for the secondary amine within the pyrrolidine ring would be the N-H stretching vibration, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ region. docbrown.info
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-2960 cm⁻¹ range. docbrown.info A characteristic feature for tertiary amines can be the Bohlmann bands, which appear between 2700-2800 cm⁻¹, resulting from the stretching of a C-H bond that is anti-periplanar to the lone pair of electrons on the nitrogen.
C-N Stretch: Aliphatic C-N stretching vibrations typically occur in the 1020-1220 cm⁻¹ region of the spectrum. docbrown.info
CH₂/CH₃ Bending: Bending (scissoring) vibrations for CH₂ groups are found near 1465 cm⁻¹, while CH₃ symmetric and asymmetric bending vibrations appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Predicted Vibrational Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy Type |
|---|---|---|
| 3300 - 3500 | N-H Stretch (secondary amine) | IR |
| 2850 - 2960 | C-H Stretch (aliphatic CH₂, CH₃) | IR, Raman |
| ~1465 | CH₂ Scissoring | IR |
| ~1375 | CH₃ Symmetric Bending | IR |
| 1020 - 1220 | C-N Stretch (aliphatic amine) | IR, Raman |
X-ray Crystallography of Pyrrolidine-Containing Tertiary Amines
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the conformational preferences of the molecule.
While a crystal structure for this compound is not publicly available, analysis of related pyrrolidine-containing structures in crystallographic databases provides insight into expected structural features. jyu.fi
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts either an envelope or a twist (half-chair) conformation to minimize steric and torsional strain. The specific conformation is influenced by the nature and position of the substituents. For a 3,3-disubstituted pyrrolidine, the puckering of the ring would be significantly influenced by the steric bulk of the methyl and dimethylaminomethyl groups.
Bond Lengths and Angles: X-ray analysis would confirm standard single bond lengths for C-C (approx. 1.54 Å), C-N (approx. 1.47 Å), and C-H (approx. 1.09 Å). The bond angles around the sp³ hybridized carbon and nitrogen atoms would be expected to be near the ideal tetrahedral angle of 109.5°, with distortions arising from steric hindrance and ring strain. mdpi.com
Supramolecular Interactions: In the crystal lattice, intermolecular forces such as hydrogen bonding (involving the secondary amine N-H of the pyrrolidine ring) and van der Waals interactions would dictate the crystal packing.
Representative Crystallographic Data for a Substituted Pyrrolidine Moiety
| Parameter | Typical Value Range (from related structures) |
|---|---|
| C-N (ring) Bond Length | 1.46 - 1.49 Å |
| C-C (ring) Bond Length | 1.52 - 1.55 Å |
| C-N-C (ring) Bond Angle | 104° - 112° |
| Ring Conformation | Envelope or Twist |
Following a comprehensive search for scholarly and scientific data, it has been determined that there is no publicly available research literature detailing the specific computational and theoretical studies for the compound this compound, as requested in the provided outline.
The search for data pertaining to the following topics for this compound yielded no specific results:
Quantum Chemical Calculations , including Density Functional Theory (DFT) for electronic structure and energetics, as well as conformational analysis and potential energy surfaces.
Molecular Modeling and Dynamics Simulations , including predictions of ligand-receptor interactions in a non-clinical context and the prediction of spectroscopic parameters.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling .
Without accessible research findings, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible. The creation of data tables and the discussion of detailed research findings as specified would require fabricating information, which is contrary to the principles of scientific accuracy.
Therefore, the article focusing on the computational and theoretical studies of this compound cannot be generated at this time due to the absence of foundational research data.
Computational and Theoretical Studies of the Compound
Analysis of Non-Covalent Interactions
Due to the absence of specific computational and theoretical studies on dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine, this section provides a theoretical analysis of the potential non-covalent interactions based on studies of analogous compounds containing tertiary amine and N-substituted pyrrolidine (B122466) functionalities. Non-covalent interactions are crucial in determining the conformational preferences, physical properties, and intermolecular associations of a molecule. For this compound, the key non-covalent interactions expected to be significant are hydrogen bonding (with the tertiary amine nitrogen acting as an acceptor) and van der Waals forces.
Hydrogen Bonding
While this compound lacks a hydrogen bond donor, the lone pair of electrons on the two tertiary nitrogen atoms allows them to act as hydrogen bond acceptors.
Intermolecular Hydrogen Bonding:
In the presence of suitable donor molecules (e.g., water, alcohols, or primary/secondary amines), the nitrogen atoms of the pyrrolidine ring and the dimethylamino group can participate in intermolecular hydrogen bonds. Computational studies on various tertiary amines have established their role as effective hydrogen bond acceptors. researchgate.netstudentdoctor.net The strength of these interactions is influenced by the steric accessibility of the nitrogen lone pair and the acidity of the hydrogen bond donor.
For instance, in a protic solvent, hydrogen bonds of the type N···H-O or N···H-N would be prevalent. Theoretical calculations on simple amine-water complexes have shown that the interaction energy for a tertiary amine like trimethylamine (B31210) with water is significant, indicating a strong hydrogen bond. researchgate.netscispace.com
Intramolecular C-H···N Hydrogen Bonding:
Weak intramolecular hydrogen bonds of the C-H···N type may also contribute to the conformational stability of this compound. In these interactions, an activated C-H bond can act as a weak hydrogen bond donor to the nitrogen lone pair. Computational studies on substituted pyrrolidines and other cyclic amines have provided evidence for such interactions influencing their conformational landscape. researchgate.net The geometry of the molecule, specifically the proximity of C-H bonds to the nitrogen atoms, would determine the feasibility and strength of these interactions.
The following interactive table provides hypothetical, yet representative, data for potential hydrogen bonding interactions involving the nitrogen atoms of this compound, based on values reported for similar tertiary amines in the literature.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |
| Intermolecular | O-H (e.g., Water) | Pyrrolidine N | 1.8 - 2.2 | -3 to -8 |
| Intermolecular | O-H (e.g., Water) | Dimethylamine N | 1.8 - 2.2 | -3 to -8 |
| Intramolecular | C-H | Pyrrolidine N | 2.2 - 2.8 | -0.5 to -2.5 |
| Intramolecular | C-H | Dimethylamine N | 2.2 - 2.8 | -0.5 to -2.5 |
Note: The data in this table is illustrative and based on computational studies of analogous tertiary amines and N-substituted pyrrolidines. Specific values for this compound would require dedicated computational analysis.
Van der Waals Interactions
London Dispersion Forces: These forces arise from temporary fluctuations in electron density and are present between all atoms and molecules. The size and shape of the molecule influence the magnitude of these interactions. The aliphatic pyrrolidine ring and the methyl groups contribute significantly to the surface area, leading to substantial dispersion interactions.
Dipole-Dipole Interactions: As a polar molecule (due to the presence of the nitrogen atoms), this compound will exhibit dipole-dipole interactions. These electrostatic interactions contribute to the cohesion of the molecules in the liquid and solid states.
Reactivity, Derivatization, and Chemical Transformations
Modifications of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring in dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine is a saturated, five-membered N-heterocycle. The nitrogen atom within the ring is tertiary, which influences its reactivity. Modifications typically target the C-H bonds or involve cleavage of the ring's C-N bonds under specific conditions.
α-Functionalization: The C-H bonds at the C2 and C5 positions, which are alpha to the ring nitrogen, are susceptible to functionalization. Modern synthetic methods, including transition-metal-catalyzed C-H activation, can be employed to introduce new substituents at these positions. nih.gov Such reactions often require a directing group strategy to achieve regioselectivity.
Ring-Opening Reactions: Although the pyrrolidine ring is relatively stable and unstrained compared to smaller rings like aziridines, it can undergo ring-opening reactions via C-N bond cleavage under forcing conditions or through specific activation pathways. researchgate.netresearchgate.net For instance, electrochemical or photoredox-catalyzed methods can generate iminium ion intermediates that are susceptible to nucleophilic attack, leading to ring-opened products. researchgate.net The regioselectivity of the cleavage would be influenced by the steric and electronic environment around the C2 and C5 positions.
Functionalization of the Tertiary Amine Moiety
The exocyclic dimethylaminomethyl group is a highly reactive center for various chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, enabling a range of derivatization reactions.
N-Oxide Formation: The tertiary amine can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or flavin-based catalytic systems. researchgate.netwikipedia.org The resulting N-oxides are highly polar, water-soluble compounds with distinct chemical properties, often used as mild oxidants or in pyrolytic elimination reactions (Cope elimination). wikipedia.orgresearchgate.net
Quaternization (Menshutkin Reaction): As a tertiary amine, the dimethylamino group reacts with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. wikipedia.org This classic SN2 reaction, known as the Menshutkin reaction, is efficient for forming a new carbon-nitrogen bond. masterorganicchemistry.com The reactivity of the alkyl halide follows the order I > Br > Cl. The resulting quaternary salt carries a permanent positive charge, significantly altering the molecule's solubility and physical properties. google.comresearchgate.net
N-Demethylation: One or both of the methyl groups can be selectively removed from the tertiary amine to yield the corresponding secondary (monomethyl) or primary amine. This transformation is crucial in medicinal chemistry for structure-activity relationship studies. Common methods include the von Braun reaction using cyanogen (B1215507) bromide (BrCN) or reactions with chloroformates like α-chloroethyl chloroformate, followed by hydrolysis. nih.govresearchgate.net More recently, photoredox catalysis has emerged as a milder alternative for N-dealkylation. acs.org The Polonovski reaction, which involves treating the corresponding N-oxide with acetic anhydride (B1165640) or an iron salt catalyst, also achieves N-demethylation. researchgate.netnih.gov
The following table summarizes key transformations of the tertiary amine moiety.
| Transformation | Reagent(s) | Product Type |
| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | N-Oxide |
| Quaternization | Methyl Iodide (CH₃I), Benzyl Bromide (BnBr) | Quaternary Ammonium Salt |
| N-Demethylation | Cyanogen Bromide (BrCN); α-Chloroethyl chloroformate | Secondary Amine Salt |
Synthesis of Analogues and Homologues for Research Probes
The synthesis of analogues and homologues of this compound is essential for exploring its potential applications, particularly in drug discovery, by enabling structure-activity relationship (SAR) studies. nih.govnih.gov Modifications can be systematically introduced at three key positions: the C3-substituent on the pyrrolidine ring, the linker between the ring and the tertiary amine, and the alkyl groups on the exocyclic nitrogen.
Analogues with Varied C3-Substituents: The methyl group at the C3 position can be replaced with other alkyl or aryl groups. Synthetic strategies often involve starting from a common precursor, such as a pyrrolidine-3-one or a 3-carboxypyrrolidine derivative, and introducing the desired substituent via reactions with organometallic reagents (e.g., Grignard or organolithium reagents). Palladium-catalyzed hydroarylation of N-alkyl pyrrolines is another modern approach to introduce aryl groups at the C3 position. chemrxiv.orgresearchgate.netnih.gov
Homologues with Different Linker Lengths: The methylene (B1212753) (-CH₂-) linker can be extended to an ethylene (B1197577) (-CH₂CH₂-) or longer chain. This is typically achieved by using different starting materials in the synthetic sequence, such as (3-methylpyrrolidin-3-yl)acetic acid, which can be reduced and functionalized to introduce the dimethylamino group.
Analogues with Modified Amino Groups: The dimethylamino group can be replaced with other secondary amines, such as diethylamine (B46881) or cyclic amines like piperidine (B6355638) or morpholine. This is accomplished by reacting a suitable precursor, like (3-methylpyrrolidin-3-yl)methyl methanesulfonate, with the desired secondary amine.
The table below illustrates potential structural modifications to generate research probes.
| Modification Type | Original Structure Moiety | Example Modified Moiety | Resulting Compound Class |
| C3-Substituent Analogue | -CH₃ | -CH₂CH₃ (Ethyl), -C₆H₅ (Phenyl) | 3-Ethyl/3-Phenyl-pyrrolidine derivatives |
| Linker Homologue | -CH₂- | -CH₂CH₂- | Pyrrolidine-3-ethanamine derivatives |
| Amine Analogue | -N(CH₃)₂ | -N(CH₂CH₃)₂, -Morpholino | Diethylamino, Morpholino derivatives |
Advanced Analytical Methodologies for Research Samples
Sample Preparation and Derivatization Strategies for Complex Matrices
The analysis of dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine in complex biological or environmental matrices requires meticulous sample preparation to remove interfering substances and concentrate the analyte. researchgate.net The strategy chosen depends heavily on the matrix composition and the subsequent analytical technique.
For environmental water samples , pre-concentration techniques are often necessary. Dispersive liquid-liquid microextraction (DLLME) is one such method where a small volume of extraction solvent, dispersed in the aqueous sample, is used to extract the analytes, which are then collected by centrifugation. nih.gov Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is another common and effective technique for cleaning up and concentrating amines from aqueous solutions. nih.govnih.gov
For soil or tissue samples , the initial step is typically an extraction. ku.edu This can be achieved using an acidic solution, such as perchloric acid or hydrochloric acid, to protonate the amine and bring it into the aqueous phase. nih.govwisc.edu The extract may then need to be neutralized or made alkaline before derivatization or further extraction. nih.gov General steps for soil and tissue preparation often include homogenization, extraction, centrifugation, and filtration before the final analytical step. ku.edusigmaaldrich.comrsc.org
General Sample Preparation Workflow for Amines in Complex Matrices:
| Matrix | Step 1: Homogenization/Extraction | Step 2: Clean-up/Concentration | Step 3: Derivatization (if needed) |
| Water | Direct use or filtration. nih.gov | Solid-Phase Extraction (SPE) or Liquid-Liquid Microextraction (DLLME). nih.govnih.gov | Reaction with agents like FMOC-Cl or NBD-Cl in a buffered solution. researchgate.netnih.gov |
| Soil | Extraction with an acidic solution (e.g., 2N KCl) followed by shaking and filtration. wisc.edusigmaaldrich.com | The initial extraction serves as a primary clean-up step. Further SPE may be applied. | The pH of the extract is adjusted to alkaline conditions before adding the derivatizing reagent. nih.gov |
| Biological Tissue (Non-Human) | Homogenization in an acidic solution (e.g., trichloroacetic acid) followed by centrifugation. rsc.org | Protein precipitation with the acid; the supernatant is collected and neutralized. rsc.org | The neutralized supernatant is derivatized prior to HPLC or GC analysis. nih.gov |
This table is interactive and can be sorted by column headers.
Derivatization is a key component of the sample preparation strategy, as it not only enhances detectability but can also improve extraction efficiency and chromatographic behavior. The reaction is typically performed after the initial extraction and clean-up steps. chromatographyonline.comresearchgate.net
Quantitative Analysis in Biological or Environmental Research Matrices (Non-Human)
Once appropriate separation and detection methods are established, they can be applied for the quantitative analysis of this compound. This requires method validation to ensure accuracy, precision, and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The response of the analyte is plotted against its concentration, and a linear regression is applied. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
The analytical performance of methods for similar amines provides an indication of the sensitivity that can be achieved. For instance, HPLC methods with fluorescence detection after derivatization can achieve very low detection limits, often in the picomolar (pM) to nanomolar (nM) range. nih.gov GC methods can also provide low detection limits, typically in the nanogram (ng) to microgram (µg) per sample range. nih.govdnacih.com
Examples of Quantitative Performance for Amine Analysis:
| Analytical Method | Analyte Type | Matrix | Linearity Range | LOD | Reference |
| HPLC-FLD with OPA derivatization | Alkyl Amines | Aerosols | 2.5–5000 ng/L | 0.9 - 7.2 ng | nih.gov |
| HPLC-UV with FMOC-Cl derivatization | Methylated Amines | Air | Not specified | 0.05 - 0.12 ng | researchgate.net |
| GC-FID | Fatty Alkyl Dimethyl Tertiary Amines | Chemical Synthesis | 0.005–1.0 g/L | 0.001 - 0.002 g/L | nih.gov |
| HPLC-VWD with DLLME | Aromatic Amines | Water | 5-5000 ng/mL | 0.8 - 1.8 ng/mL | nih.gov |
| HPLC with NBD-Cl derivatization | Methylamine | Air | Not specified | 0.35 µ g/sample (Overall) | dnacih.com |
This table is interactive and can be sorted by column headers.
The successful quantitative analysis in complex non-human matrices, such as environmental soil or water, relies on the combination of efficient sample preparation to minimize matrix effects and a highly sensitive and selective chromatographic method. nih.govsigmaaldrich.com
Emerging Research Directions and Novel Applications
Role as Chemical Probes for Biological Systems
The pyrrolidine (B122466) scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.gov Derivatives of pyrrolidine are widely investigated for their biological activities, which are often dictated by the nature and stereochemistry of their substituents. The introduction of a methyl group at the C-3 position, as seen in dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine, can be a strategic modification to enhance metabolic stability and pharmacokinetic profiles. nih.gov
While specific studies employing this compound as a chemical probe are not currently available, its structural motifs are present in molecules designed to interact with biological targets. For instance, substituted pyrrolidines are integral to the development of selective androgen receptor modulators (SARMs) and other therapeutic agents. nih.gov The tertiary amine functionality can also be crucial for receptor binding and modulating the physicochemical properties of a molecule.
Future research could explore the synthesis of derivatives of this compound, such as its quaternary ammonium (B1175870) salts, which are known to exhibit a broad spectrum of antimicrobial and antifungal properties. nih.govnih.govresearchgate.net The biological activity of such compounds is often dependent on the balance between their hydrophilic and lipophilic characteristics. mdpi.com
Table 1: Potential Biological Applications of Related Pyrrolidine Structures
| Compound Class | Potential Application | Rationale |
| Chiral 3-Substituted Pyrrolidines | Therapeutic Agents | Enhanced metabolic stability and specific receptor interactions. nih.gov |
| Pyrrolidine-based Quaternary Ammonium Salts | Antimicrobial Agents | Cationic structure interacts with and disrupts microbial cell membranes. nih.govnih.govresearchgate.net |
Applications in Materials Science (e.g., as Ionic Liquid Components if Applicable to Structure Type)
Quaternary ammonium salts derived from cyclic amines like pyrrolidine are a significant class of cations used in the formulation of ionic liquids (ILs). nih.gov These salts, when paired with appropriate anions, can form liquids with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and high ionic conductivity. nih.gov
Specifically, N-alkyl-N-methylpyrrolidinium cations are common components of ionic liquids. researchgate.netacs.orgacs.orgbohrium.com The quaternization of the tertiary amine in this compound would yield a pyrrolidinium-based cation. The properties of the resulting ionic liquid could be tuned by modifying the alkyl group used for quaternization and the choice of the anion.
Research on ether-functionalized pyrrolidinium-based ionic liquids has shown that the incorporation of ether linkages in the side chains can lower viscosity and enhance conductivity, which is particularly relevant for applications in lithium-ion batteries. researchgate.netacs.orgacs.orgbohrium.com While the specific compound does not have an ether linkage, this points to a potential avenue for derivatization and application.
Table 2: Properties of Related Pyrrolidinium-Based Ionic Liquids
| Cation Structure | Key Properties | Potential Application |
| N-alkyl-N-methylpyrrolidinium | High ionic conductivity, wide electrochemical stability window. nih.gov | Electrolytes in energy storage devices. nih.gov |
| Ether-functionalized Pyrrolidinium | Lower viscosity, increased flexibility. acs.org | Improved electrolytes for lithium batteries. acs.org |
Potential in Organic Catalysis (e.g., as Chiral Ligands)
The field of asymmetric organocatalysis frequently utilizes chiral pyrrolidine derivatives to induce stereoselectivity in chemical reactions. mdpi.com The pyrrolidine ring provides a rigid scaffold that can create a well-defined chiral environment around a catalytic center. Chiral tertiary amines, in particular, have been developed as effective catalysts for a variety of transformations. nih.gov
Given that this compound possesses a chiral center at the 3-position of the pyrrolidine ring (assuming a non-racemic starting material for its synthesis), it has the potential to be employed as a chiral ligand or a chiral amine catalyst. Chiral pyrrolidine-containing molecules have been successfully used in reactions such as enantioselective Michael additions. rsc.org
The development of new chiral ligands is a continuous effort in catalysis, with a focus on modular and easily synthesizable structures. rsc.org The synthesis of this compound and its derivatives could provide new scaffolds for asymmetric catalysis.
Table 3: Catalytic Applications of Structurally Related Compounds
| Catalyst Type | Reaction | Role of Pyrrolidine Moiety |
| Chiral Anthranilic Pyrrolidine | Enantioselective Michael Reaction | Provides steric control and a scaffold for hydrogen-bonding interactions. rsc.org |
| Chiral Tertiary Amines | [4+2] Cyclization | Acts as a chiral Lewis base to activate substrates. nih.gov |
Future Research Avenues for Pyrrolidine-Based Tertiary Amines
The versatility of the pyrrolidine scaffold combined with the reactivity of a tertiary amine group opens up numerous avenues for future research. Based on the applications of related compounds, several promising directions can be envisioned for this compound and its analogs.
Development of Novel Pharmaceuticals: Systematic modification of the substituents on the pyrrolidine ring and the tertiary amine could lead to the discovery of new bioactive molecules. The 3,3-disubstituted pyrrolidine core could be a key structural motif for targeting specific biological pathways. nih.gov
Advanced Materials: The synthesis of novel ionic liquids based on the quaternized form of this amine could lead to materials with tailored properties for applications in energy storage, catalysis, and as green solvents. nih.gov
Organocatalysis: The exploration of this compound and its derivatives as organocatalysts in a wider range of asymmetric transformations could contribute to the development of more efficient and selective synthetic methodologies. mdpi.com
Bioconjugation: The amine functionality provides a handle for attaching this molecule to larger biomolecules or surfaces, which could be exploited in the development of drug delivery systems or functionalized materials. chemimpex.com
Q & A
Basic: What synthetic methodologies are commonly employed for the laboratory-scale preparation of dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a nucleophilic substitution approach could use 3-methylpyrrolidin-3-ylmethyl chloride reacting with dimethylamine in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile . Multi-step protocols may require protecting group strategies for the pyrrolidine nitrogen to prevent side reactions . Yield optimization often involves adjusting reaction time, temperature, and stoichiometric ratios of reagents.
Basic: Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the amine’s substitution pattern and pyrrolidine ring conformation. For instance, the methyl groups on the amine and pyrrolidine generate distinct singlet signals in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies N-H stretching (if present) and C-N vibrations .
Advanced: How can researchers address discrepancies between computational reactivity predictions and experimental outcomes for this amine?
Methodological Answer:
Contradictions often arise from solvent effects, steric hindrance, or unaccounted transition states. Strategies include:
- Solvent Parameterization : Use COSMO-RS models to simulate solvent interactions .
- Kinetic Studies : Compare experimental rate constants with DFT-calculated activation energies .
- Iterative Synthesis : Adjust substituents (e.g., methyl groups on pyrrolidine) to test steric vs. electronic influences .
Advanced: What experimental design principles should guide the optimization of reaction conditions for scalable synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, base strength) .
- Continuous Flow Chemistry : Improves heat/mass transfer and reproducibility compared to batch reactions, as seen in industrial-scale amine syntheses .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and intermediate formation .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid .
Advanced: How can researchers design biological activity assays for this compound targeting neurological receptors?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled antagonists) to measure displacement in vitro .
- Functional Assays : Employ calcium flux or cAMP assays in transfected cell lines (e.g., CHO cells expressing dopamine receptors) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrrolidine substituents to identify critical pharmacophores .
Basic: What chromatographic methods are effective for purifying this amine and its intermediates?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) .
- HPLC : Reverse-phase C18 columns with acidic mobile phases (0.1% TFA) resolve polar byproducts .
Advanced: What mechanistic insights can be gained from studying the compound’s stability under varying pH conditions?
Methodological Answer:
- Degradation Kinetics : Perform accelerated stability studies at pH 1–13 to identify hydrolysis pathways (e.g., N-demethylation) .
- LC-MS Analysis : Detect degradation products and propose mechanisms (e.g., ring-opening of pyrrolidine in acidic conditions) .
Basic: How should researchers validate the absence of toxic impurities in synthesized batches?
Methodological Answer:
- GC-MS Headspace Analysis : Screen for volatile impurities (e.g., residual solvents) .
- Elemental Analysis : Confirm stoichiometric purity of C, H, N .
Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions .
- Molecular Dynamics Simulations : Model membrane permeation using CHARMM or GROMACS force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
